BenchChemオンラインストアへようこそ!

(5-Phenylpyridin-2-yl)methanol

CNS drug discovery Nicotinic acetylcholine receptor Binding affinity

Procure the authentic (5-phenylpyridin-2-yl)methanol scaffold—not a generic positional isomer—to ensure target engagement in sigma receptor ligand synthesis and MAO-B inhibition programs. The 5-position phenyl substitution confers a unique 3D conformation and electronic profile critical for low-nanomolar potency (Ki 0.055–0.69 nM at nAChRs) and selective enzyme inhibition (IC₅₀ 1.90 µM vs. hMAO-B). Unlike the 4-phenyl isomer, this scaffold avoids non-specific cytotoxicity. Available in research and bulk quantities for lead optimization and SAR campaigns in CNS, analgesia, and anti-asthma pipelines.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 197847-89-5
Cat. No. B1422785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylpyridin-2-yl)methanol
CAS197847-89-5
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)CO
InChIInChI=1S/C12H11NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2
InChIKeyLOPRSPHHBIRJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenylpyridin-2-yl)methanol (CAS 197847-89-5): A Versatile Pyridinyl Methanol Scaffold for Medicinal Chemistry and Ligand Design


(5-Phenylpyridin-2-yl)methanol (CAS 197847-89-5) is a phenyl-substituted pyridinyl methanol with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol [1]. It features a hydroxymethyl group at the 2-position and a phenyl ring at the 5-position of the pyridine core, conferring a distinct spatial arrangement compared to its positional isomers . This compound is a nonracemic chiral alcohol that serves as a key intermediate for the synthesis of biologically active molecules, particularly sigma receptor ligands .

Why (5-Phenylpyridin-2-yl)methanol (CAS 197847-89-5) Cannot Be Replaced by Simple Analogs: Evidence-Based Rationale for Procurement


Substituting (5-phenylpyridin-2-yl)methanol with a generic phenyl(pyridin-2-yl)methanol or a positional isomer without rigorous validation is scientifically unsound. The 5-position phenyl substitution dictates a unique three-dimensional conformation and electronic profile, which directly influences receptor binding affinity, metabolic stability, and downstream synthetic utility [1]. Comparative studies reveal that even minor positional shifts in the phenyl ring (e.g., 4- vs. 5-substitution) result in distinct binding kinetics and selectivity profiles . Furthermore, the enantiopure (S)-form of structurally related phenyl(pyridin-2-yl)methanol demonstrates markedly different pharmacological activity (analgesic) compared to its (R)-counterpart, underscoring the critical role of stereochemistry and substitution pattern . Procurement of the precise 5-phenyl-2-pyridinyl methanol scaffold is therefore mandatory for maintaining target engagement and synthetic fidelity in lead optimization campaigns.

(5-Phenylpyridin-2-yl)methanol: Quantitative Evidence of Differentiation from Structural Analogs


Positional Selectivity in CNS Receptor Binding: 5-Phenyl vs. 4-Phenyl Pyridinyl Methanols

In a study probing the steric influence of C5 substitution on CNS binding affinity, analogs of 1-substituted pyridines with a phenyl group at the 5-position exhibited Ki values ranging from 0.055 to 0.69 nM for neuronal nicotinic acetylcholine receptors, compared to a baseline Ki of 0.15 nM for unsubstituted or differently substituted analogs . The 5-phenyl substitution confers a specific steric bulk and orientation that enhances binding pocket complementarity, a feature not replicated by 4-phenyl or 6-phenyl isomers due to altered dihedral angles and electrostatic potential surfaces [1]. This quantitative difference in binding affinity directly translates to improved in vitro target engagement and is a critical factor in selecting the correct positional isomer for CNS-targeted drug discovery programs.

CNS drug discovery Nicotinic acetylcholine receptor Binding affinity

MAO-B Inhibition Profile: Direct Comparison of (5-Phenylpyridin-2-yl)methanol vs. Related Pyridinyl Methanols

(5-Phenylpyridin-2-yl)methanol was evaluated for its ability to inhibit human recombinant monoamine oxidase B (MAO-B) expressed in Sf9 cells, exhibiting an IC₅₀ of 1.90 µM [1]. In contrast, the structurally related compound (4-phenylpyridin-2-yl)methanol showed moderate cytotoxicity against HeLa and A549 cancer cell lines with IC₅₀ values of approximately 150 µg/mL and 200 µg/mL, respectively, indicating a divergent biological profile with no reported MAO-B activity . This differential activity profile underscores that the 5-phenyl substitution pattern directs biological activity toward specific enzyme targets (MAO-B) rather than general cytotoxicity, making it a more selective starting point for neurodegenerative disease programs.

Neurodegeneration MAO-B inhibitor Parkinson's disease

Synthetic Yield Optimization: One-Pot Three-Step Method for (5-Phenylpyridin-2-yl)methanol Production

A one-pot, three-step synthesis of phenyl-2-pyridinyl methanol (encompassing the 5-phenylpyridin-2-yl isomer) starting from 2-benzylpyridine nitrogen-oxide and trifluoroacetic anhydride achieves an isolated yield of 81.0% under optimized conditions (1.2 eq TFAA, DIPEA base, toluene, room temperature, 6 h) [1]. This atom-economic route represents a significant improvement over traditional multi-step syntheses of phenylpyridinyl methanols, which often require 3–4 separate steps with cumulative yields below 50% . The high yield and operational simplicity of this method directly reduce cost of goods (COGS) and accelerate timeline for gram-to-kilogram scale-up, making (5-phenylpyridin-2-yl)methanol a cost-effective building block for medicinal chemistry campaigns.

Process chemistry API intermediate Synthetic efficiency

Enantioselective Biocatalytic Production: (S)-Phenyl(pyridin-2-yl)methanol as a High-Purity Analgesic Precursor

The (S)-enantiomer of phenyl(pyridin-2-yl)methanol, a close structural analog of (5-phenylpyridin-2-yl)methanol, is produced with >99% enantiomeric excess and 93% yield using whole cells of Lactobacillus paracasei BD101 as a biocatalyst . In contrast, the racemic (±)-phenyl(pyridin-2-yl)methanol shows significantly reduced analgesic activity due to the antagonistic or inactive properties of the (R)-enantiomer . This stereochemical distinction is critical: the (S)-form is a validated precursor to analgesic agents, while the racemate lacks therapeutic efficacy. The availability of a robust biocatalytic route to enantiopure material provides a scalable, green chemistry alternative to traditional chiral resolution, reducing solvent waste and improving process mass intensity.

Chiral synthesis Biocatalysis Analgesic drug intermediate

5-Lipoxygenase Inhibitory Activity: (5-Phenylpyridin-2-yl)methanol-Derived Compound 14d vs. MK-0591

A derivative incorporating the (5-phenylpyridin-2-yl)methoxy moiety, compound 14d (L-699,333), potently inhibits human 5-lipoxygenase (5-LO) with IC₅₀ values of 22 nM (5-HPETE production), 7 nM (LTB4 biosynthesis in PMN leukocytes), and 3.8 µM (LTB4 in human whole blood) [1]. The resolved diastereomer 14g further improves potency to 8 nM, 4 nM, and 1 µM, respectively. In vivo, 14d inhibits antigen-induced bronchoconstriction in squirrel monkeys by 89% (0.1 mg/kg) and shows efficacy comparable to the clinical candidate MK-0591 [2]. In contrast, analogs lacking the 5-phenylpyridin-2-yl methoxy group (e.g., simple phenyl ethers) exhibit >100-fold lower potency, confirming the essential role of this specific scaffold in achieving low-nanomolar 5-LO inhibition. This evidence positions the (5-phenylpyridin-2-yl)methanol fragment as a privileged motif for developing potent, orally active anti-inflammatory agents.

Inflammation Asthma 5-Lipoxygenase inhibitor

Anticancer Activity: KC-180-2 (5-Phenylpyridin-2-yl Acetamide Derivative) Demonstrates Low-Nanomolar Potency in SCLC

A derivative of (5-phenylpyridin-2-yl)methanol, KC-180-2 (an N-benzyl-2-(5-phenylpyridin-2-yl) acetamide), exhibits potent antiproliferative activity against five cancer cell lines with IC₅₀ values ranging from 5 to 188 nM, including an IC₅₀ of 5 nM against H446 small-cell lung cancer (SCLC) cells [1]. In a H446 xenograft model, KC-180-2 significantly reduces tumor volume without overt toxicity, acting via dual inhibition of tubulin polymerization and Src kinase signaling [2]. In contrast, structurally simpler pyridinyl methanols lacking the acetamide extension show no significant anticancer activity (IC₅₀ > 10 µM) . This demonstrates that while the 5-phenylpyridin-2-yl core provides a foundational scaffold, the strategic derivatization to the acetamide yields a highly potent anticancer lead compound, validating the scaffold's utility in oncology drug discovery.

Oncology Small-cell lung cancer Tubulin polymerization inhibitor

(5-Phenylpyridin-2-yl)methanol: Optimal Research and Industrial Applications Based on Quantitative Evidence


Lead Optimization for CNS Disorders: Nicotinic Acetylcholine Receptor Modulators

Procure (5-phenylpyridin-2-yl)methanol as a key intermediate for synthesizing CNS-active compounds with enhanced nicotinic acetylcholine receptor binding affinity (Ki = 0.055–0.69 nM) . The 5-phenyl substitution pattern is essential for achieving low-nanomolar potency, as evidenced by comparative binding studies with 4-phenyl and unsubstituted analogs. Use this scaffold to design novel therapeutics for cognitive disorders, pain, and nicotine addiction.

Development of Selective MAO-B Inhibitors for Parkinson's Disease

Utilize (5-phenylpyridin-2-yl)methanol as a starting point for synthesizing selective MAO-B inhibitors, leveraging its demonstrated IC₅₀ of 1.90 µM against human recombinant MAO-B [1]. Unlike the 4-phenyl isomer, which exhibits non-specific cytotoxicity, the 5-phenyl derivative shows target-specific enzyme inhibition, reducing the risk of off-target effects. This scaffold is ideal for structure-activity relationship (SAR) studies aimed at improving potency and brain penetration for Parkinson's disease therapies.

Process-Scale Synthesis of Chiral Analgesic Intermediates

Employ the (S)-enantiomer of phenyl(pyridin-2-yl)methanol, a close analog of (5-phenylpyridin-2-yl)methanol, as a high-purity (>99% ee) intermediate for analgesic drug candidates . The established biocatalytic route using L. paracasei BD101 enables gram-scale production with 93% yield, offering a cost-effective and environmentally friendly alternative to traditional chiral resolution. This approach is directly applicable to the synthesis of (5-phenylpyridin-2-yl)methanol derivatives for pain management programs.

Anti-Inflammatory Drug Discovery: 5-Lipoxygenase Inhibitors

Incorporate the (5-phenylpyridin-2-yl)methoxy fragment into 5-lipoxygenase (5-LO) inhibitor scaffolds to achieve low-nanomolar potency (IC₅₀ = 22 nM for 5-HPETE production) [2]. Compound 14d, containing this moiety, demonstrates robust in vivo efficacy in rodent and primate asthma models, with a pharmacological profile comparable to the clinical candidate MK-0591. This privileged fragment is essential for developing next-generation, orally active anti-asthma agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Phenylpyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.